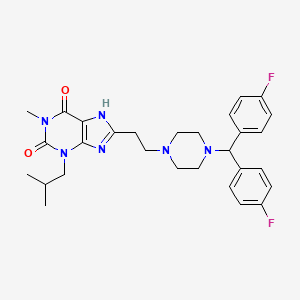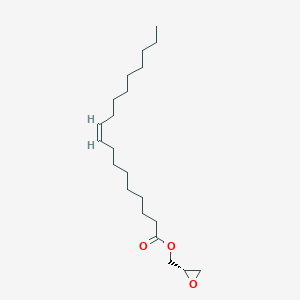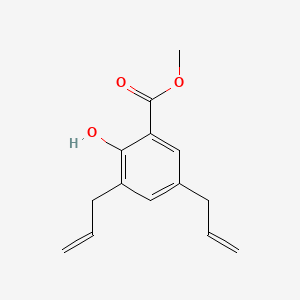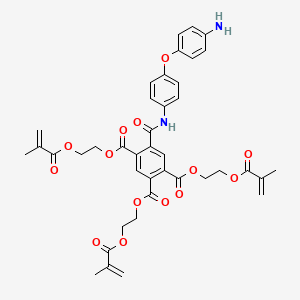
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate involves multiple steps. One typical method includes the reaction of 3-chloro-2-hydroxypropylphthalate with 2-methylpropanone in the presence of a base to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate has a wide range of applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Compared to similar compounds, Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride
- Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Propiedades
Número CAS |
93951-26-9 |
|---|---|
Fórmula molecular |
C40H40N2O14 |
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
tris[2-(2-methylprop-2-enoyloxy)ethyl] 5-[[4-(4-aminophenoxy)phenyl]carbamoyl]benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C40H40N2O14/c1-23(2)35(44)50-15-18-53-38(47)31-22-33(40(49)55-20-17-52-37(46)25(5)6)32(39(48)54-19-16-51-36(45)24(3)4)21-30(31)34(43)42-27-9-13-29(14-10-27)56-28-11-7-26(41)8-12-28/h7-14,21-22H,1,3,5,15-20,41H2,2,4,6H3,(H,42,43) |
Clave InChI |
YFJHYYOIUUAIFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)OCCOC(=O)C(=C)C)C(=O)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


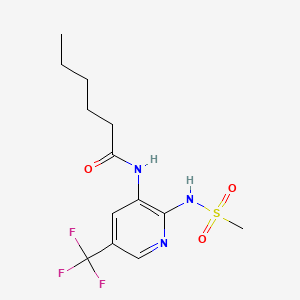
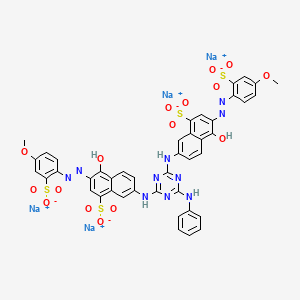
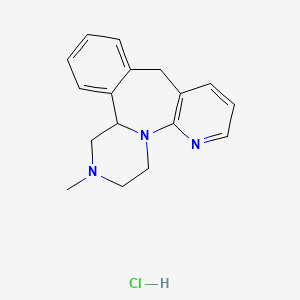
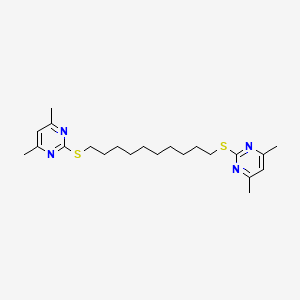
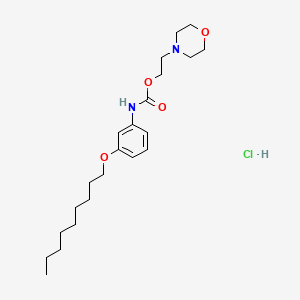
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
